N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-15(14-8-5-11-20-14)12-17-16(18)10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBXXNYFWOPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide typically involves the reaction of 2-furanmethanol with methoxyethylamine to form an intermediate, which is then reacted with 3-phenylpropanoic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the amide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the amide group can yield the corresponding amine .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its unique structure, it may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the synthesis of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The furan ring and phenylpropanamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Substituent Effects on Bioactivity
- Furan vs. Dibenzofuran : The dibenzofuran-containing analog () demonstrated anti-biofilm activity against uropathogens, attributed to its planar aromatic system enhancing protein binding (Fim-H receptor) . The target compound’s simpler furan ring may reduce binding affinity but improve synthetic accessibility.
Pharmacokinetic and ADME Considerations
- The dibenzofuran analog () exhibited favorable ADME properties, including moderate lipophilicity (LogP ≈ 3.2) and blood-brain barrier permeability, which may extend to the target compound given structural similarities .
- Fluorinated analogs () likely exhibit enhanced metabolic resistance and bioavailability due to fluorine’s electronegativity and stability .
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring and a phenylpropane backbone, which contribute to its unique biological properties. The synthesis typically involves several steps, including the reaction of furan derivatives with appropriate alkyl and amide precursors.
Synthesis Overview:
- Starting Materials: Furan-2-carboxylic acid, methoxyethyl derivatives, and phenylpropanoic acid.
- Reaction Conditions: Commonly conducted under reflux in solvents like ethanol or methanol, often utilizing catalysts to enhance yield.
- Yield and Purity: Optimization techniques such as continuous flow reactors are employed for large-scale production to improve efficiency.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant antibacterial and antifungal properties.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Inhibition of growth | |
| Fungi | Antifungal activity |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes.
- Receptor Interaction: It potentially binds to specific receptors, influencing signal transduction pathways that regulate cellular functions.
- Membrane Disruption: It may alter the integrity of cellular membranes, leading to cell death or dysfunction.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the chemical structure can significantly affect its efficacy and selectivity.
Key Findings:
- Furan Ring Contribution: The presence of the furan ring enhances solubility and bioactivity compared to similar compounds.
- Methoxyethyl Side Chain: This moiety is essential for improving interaction with biological targets, thus enhancing pharmacological effects.
Study 1: Antiviral Activity
A recent study explored the potential antiviral effects of this compound against SARS-CoV-2. The compound demonstrated promising inhibitory activity against the main protease (Mpro) of the virus, with an IC50 value indicating effective inhibition at micromolar concentrations.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests revealed that this compound exhibited low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic window for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide, and how are reaction conditions optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:
Coupling Reactions : Amide bond formation between 3-phenylpropanoyl chloride and 2-(furan-2-yl)-2-methoxyethylamine under anhydrous conditions.
Functional Group Protection : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity.
- Optimization : Reaction temperature (0–25°C) and pH (neutral to slightly basic) are critical to minimize hydrolysis of the amide bond. Thin-layer chromatography (TLC) monitors reaction progress, while NMR confirms structural integrity .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the furan ring (δ 6.2–7.4 ppm for protons), methoxy group (δ 3.3–3.5 ppm), and amide carbonyl (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 314.1522 for CHNO) .
- Melting Point Analysis : Consistency with literature values (e.g., 120–122°C) indicates purity .
Advanced Research Questions
Q. What are the key chemical reactivity patterns of the compound’s functional groups, and how do they inform derivatization strategies?
- Reactivity Insights :
- Furan Ring : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position due to electron-rich π-system .
- Amide Group : Susceptible to hydrolysis under acidic/basic conditions; resistant to nucleophilic attack unless activated (e.g., via LiAlH reduction to amine) .
- Methoxyethyl Chain : Ether oxygen can coordinate metal catalysts (e.g., Pd in cross-coupling reactions) .
- Derivatization : Introduce nitro groups to the furan ring for enhanced bioactivity or fluorophores for tracking cellular uptake .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?
- Structure-Activity Relationship (SAR) Table :
| Derivative | Modification | Biological Activity Change | Reference |
|---|---|---|---|
| Nitrophenyl-furan analog | 3-NO on phenyl | Increased enzyme inhibition | |
| Hydroxyethyl vs. Methoxyethyl | -OCH → -OH | Reduced metabolic stability | |
| Thiophene replacement | Furan → thiophene | Enhanced receptor binding |
- Mechanistic Insight : Methoxy groups improve lipophilicity and blood-brain barrier penetration, while nitro groups enhance electrophilicity for covalent target binding .
Q. What methodological approaches are used to study its interactions with biological targets (e.g., enzymes, receptors)?
- In Vitro Assays :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets (e.g., KD values in µM range) .
- Fluorescence Polarization : Quantifies displacement of labeled ligands from receptor pockets .
- Cellular Studies :
- siRNA Knockdown : Identifies target pathways by correlating gene silencing with activity loss .
- Metabolic Stability : Liver microsome assays assess CYP450-mediated degradation rates (e.g., t > 60 min suggests oral bioavailability) .
Contradictions and Limitations in Current Evidence
- Synthetic Yields : reports 70–80% yields for analogous compounds, while notes 50–60% for nitro-substituted derivatives, suggesting steric/electronic effects impact efficiency .
- Biological Activity : BenchChem-derived data (excluded per guidelines) conflict with peer-reviewed studies on furan bioactivity; prioritize and for SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
